molecular formula C9H18O3 B2948976 3-[1-(2-Methylpropoxy)ethoxy]oxetane CAS No. 186509-54-6

3-[1-(2-Methylpropoxy)ethoxy]oxetane

Cat. No.: B2948976
CAS No.: 186509-54-6
M. Wt: 174.24
InChI Key: BBRFILKOEVZFFL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[1-(2-Methylpropoxy)ethoxy]oxetane typically involves organic synthesis techniques. One common method includes the reaction of 2-methylpropyl alcohol with ethylene oxide to form 2-methylpropoxyethanol. This intermediate is then reacted with oxetane under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-[1-(2-Methylpropoxy)ethoxy]oxetane undergoes various chemical reactions, including:

Scientific Research Applications

3-[1-(2-Methylpropoxy)ethoxy]oxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Methylpropoxy)ethoxy]oxetane involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can then interact with different biological pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

3-[1-(2-Methylpropoxy)ethoxy]oxetane can be compared with other oxetane derivatives such as:

Properties

IUPAC Name

3-[1-(2-methylpropoxy)ethoxy]oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(2)4-11-8(3)12-9-5-10-6-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRFILKOEVZFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)OC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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